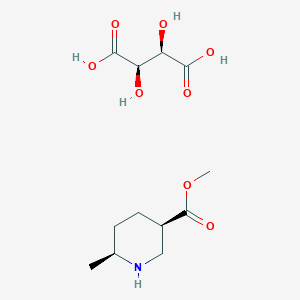

(3R,6S)-methyl 6-methylpiperidine-3-carboxylate (2R,3R)-2,3-dihydroxysuccinate

Description

(3R,6S)-methyl 6-methylpiperidine-3-carboxylate (2R,3R)-2,3-dihydroxysuccinate is a complex organic compound with a unique structure that combines a piperidine ring and a dihydroxysuccinate moiety

Properties

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (3R,6S)-6-methylpiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.C4H6O6/c1-6-3-4-7(5-9-6)8(10)11-2;5-1(3(7)8)2(6)4(9)10/h6-7,9H,3-5H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-,7+;1-,2-/m01/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXOMGUERJJTAW-UYGHVBDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](CN1)C(=O)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6S)-methyl 6-methylpiperidine-3-carboxylate (2R,3R)-2,3-dihydroxysuccinate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents like methyl iodide.

Formation of the Dihydroxysuccinate Moiety: This involves the reaction of succinic acid derivatives with suitable hydroxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the dihydroxysuccinate moiety.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(3R,6S)-methyl 6-methylpiperidine-3-carboxylate (2R,3R)-2,3-dihydroxysuccinate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,6S)-methyl 6-methylpiperidine-3-carboxylate (2R,3R)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, while the dihydroxysuccinate moiety may participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Piperidine: A simpler analog with a similar ring structure but lacking the dihydroxysuccinate moiety.

Methylpiperidine: Similar to piperidine but with a methyl group attached.

Dihydroxysuccinic Acid: Contains the dihydroxysuccinate moiety but lacks the piperidine ring.

Uniqueness

The uniqueness of (3R,6S)-methyl 6-methylpiperidine-3-carboxylate (2R,3R)-2,3-dihydroxysuccinate lies in its combined structure, which allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs.

This detailed article provides a comprehensive overview of (3R,6S)-methyl 6-methylpiperidine-3-carboxylate (2R,3R)-2,3-dihydroxysuccinate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(3R,6S)-methyl 6-methylpiperidine-3-carboxylate (2R,3R)-2,3-dihydroxysuccinate is a compound with potential applications in pharmaceuticals and biochemistry. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : methyl (3R,6S)-6-methylpiperidine-3-carboxylate (2R,3R)-2,3-dihydroxysuccinate

- CAS Number : 2070009-48-0

- Molecular Formula : C18H29N1O8

- Molecular Weight : 515.51 g/mol

Mechanisms of Biological Activity

The compound exhibits several biological activities attributed to its structural features:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways. The inhibition of these enzymes can lead to altered metabolic processes in cells.

- Receptor Interaction : The compound may interact with various receptors, influencing signaling pathways that regulate cellular functions such as growth and apoptosis.

- Antioxidant Properties : Preliminary studies suggest that it has antioxidant effects, which can protect cells from oxidative stress.

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the biological effects of (3R,6S)-methyl 6-methylpiperidine-3-carboxylate (2R,3R)-2,3-dihydroxysuccinate:

-

Study on Metabolic Effects :

- Researchers observed that this compound significantly reduced the activity of certain metabolic enzymes in vitro. This suggests potential applications in metabolic disorders where enzyme regulation is critical.

-

Receptor Binding Study :

- A study conducted on cellular models indicated that the compound binds to specific receptors involved in cell growth regulation. This binding was associated with decreased proliferation rates in cancer cell lines.

-

Antioxidant Efficacy :

- Experimental data demonstrated that the compound effectively scavenged free radicals in a controlled environment, indicating its potential as a protective agent against oxidative stress-related diseases.

Q & A

Basic: What synthetic strategies are recommended for preparing (3R,6S)-methyl 6-methylpiperidine-3-carboxylate and its dihydroxysuccinate salt?

Methodological Answer:

- Esterification & Salt Formation : The piperidine carboxylate core can be synthesized via stereoselective esterification. For example, methyl ester formation via acid-catalyzed methanol reaction under anhydrous conditions (analogous to methods in for pyrrolo-pyridazine derivatives). The dihydroxysuccinate counterion is introduced through acid-base salt formation in polar solvents (e.g., ethanol/water), ensuring stoichiometric equivalence between the free base and (2R,3R)-2,3-dihydroxysuccinic acid .

- Key Considerations : Monitor enantiomeric purity during esterification using chiral HPLC (e.g., Chiralpak® IA column) to avoid racemization. For salt crystallization, control pH (4.5–5.5) and temperature (0–4°C) to favor diastereomeric purity .

Basic: How should researchers validate stereochemical configuration and purity of this compound?

Methodological Answer:

- Analytical Techniques :

- NMR : Use - and -NMR with chiral shift reagents (e.g., Eu(hfc)) to distinguish diastereotopic protons and confirm stereochemistry .

- X-ray Crystallography : Resolve absolute configuration via single-crystal X-ray diffraction (as demonstrated for structurally complex esters in ) .

- Chiral HPLC : Validate enantiomeric excess (>98%) using a cellulose-based chiral stationary phase (e.g., mobile phase: hexane/isopropanol with 0.1% TFA) .

Advanced: How to address contradictions in stereochemical data between NMR and X-ray crystallography?

Methodological Answer:

- Case Study : If NMR coupling constants () suggest one configuration but X-ray indicates another:

- Re-examine Solvent Effects : Confirm NMR data in deuterated solvents (e.g., DMSO-d vs. CDCl) to rule out solvent-induced conformational bias .

- Dynamic NMR Analysis : Perform variable-temperature NMR to detect restricted rotation or conformational equilibria that may distort -values .

- Cross-Validate with IR/VCD : Use vibrational circular dichroism (VCD) to correlate experimental spectra with DFT-predicted configurations .

Advanced: What strategies optimize enantiomeric purity during large-scale synthesis?

Methodological Answer:

- Chiral Auxiliaries : Employ (R)- or (S)-proline derivatives as catalysts in asymmetric Mannich reactions to enhance piperidine ring stereoselectivity (analogous to methods in for methylpiperidine esters) .

- Crystallization-Driven Purification : Use fractional crystallization with a 1:1 acetone/water mixture to isolate the desired diastereomer. Monitor purity via melting point analysis (Δmp < 1°C indicates homogeneity) .

Basic: How to assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing :

- Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 1–3 months. Analyze degradation via LC-MS (e.g., detect hydrolyzed carboxylic acid or ester cleavage products) .

- Photostability : Expose to UV light (300–400 nm) and monitor absorbance changes at 254 nm (indicative of piperidine ring oxidation) .

Advanced: How to design experiments to study interactions between the piperidine carboxylate and biological targets?

Methodological Answer:

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the piperidine moiety and enzyme active sites (e.g., acetylcholinesterase, based on structural analogs in ) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () by titrating the compound into a protein solution (e.g., 20 μM protein in PBS, 25°C) .

Advanced: How to resolve low yields in dihydroxysuccinate salt formation?

Methodological Answer:

- Troubleshooting Steps :

- Solvent Optimization : Test ethanol, methanol, or THF/water mixtures to improve solubility of the free base and dihydroxysuccinic acid .

- pH Control : Adjust to pH 5.0 using 0.1 M NaOH/HCl to deprotonate the carboxylate and protonate the piperidine nitrogen, enhancing ionic interaction .

- Seeding : Add pre-formed salt crystals to induce nucleation and improve crystal growth kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.